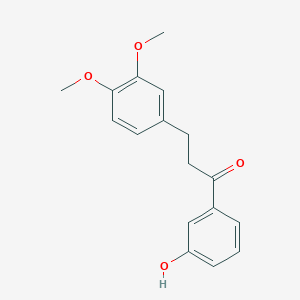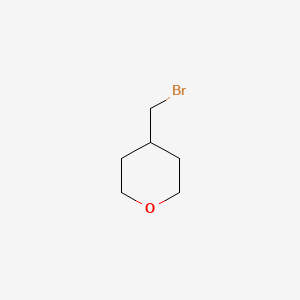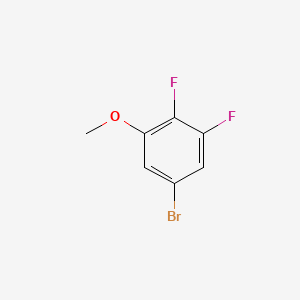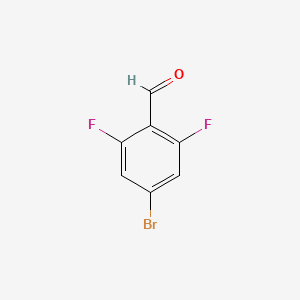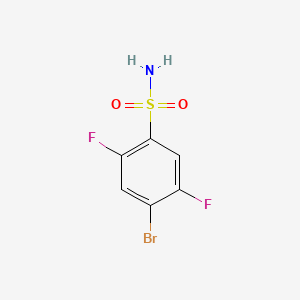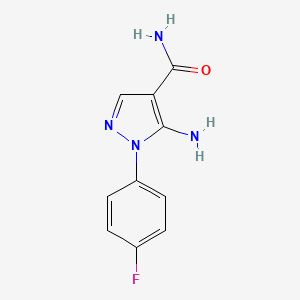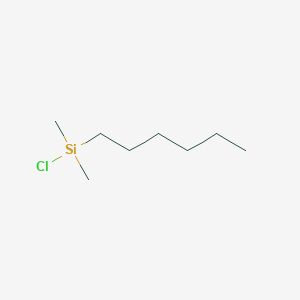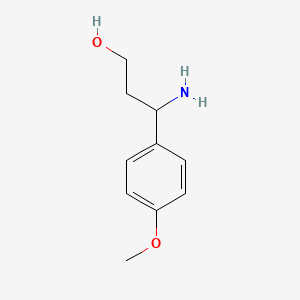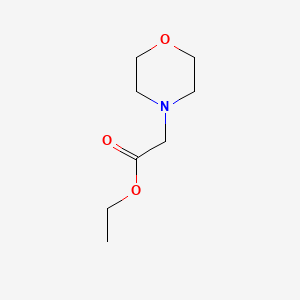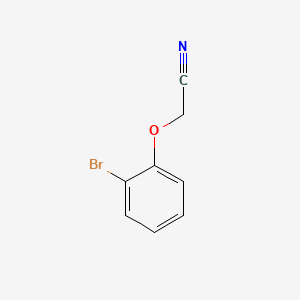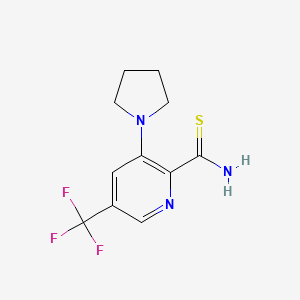
3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide
Übersicht
Beschreibung
3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a compound that falls within the class of carbothioamides, which are known for their diverse biological activities. The compound features a pyridine ring substituted with a trifluoromethyl group and a carbothioamide group, which is further linked to a pyrrolidine ring. This structural motif is common in molecules that exhibit pharmacological properties, such as mucosal protectants and antiviral agents.
Synthesis Analysis
The synthesis of related 2-pyridinecarbothioamides has been reported, where substituted pyridinecarbothioamides were synthesized and evaluated for their biological activities . Similarly, the synthesis of pyrrolidine derivatives has been achieved through organocatalyzed reactions, indicating that the synthesis of 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide could potentially be performed using similar methodologies . The synthesis of related compounds involves the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents , which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of carbothioamide derivatives is characterized by the presence of a thioamide group attached to a pyridine ring, which is a key feature for their biological activity. The presence of a trifluoromethyl group is likely to influence the electronic properties of the molecule, potentially enhancing its biological activity . The pyrrolidine ring is a common feature in bioactive molecules and can contribute to the compound's conformational stability and pharmacokinetic properties.
Chemical Reactions Analysis
Carbothioamides can participate in various chemical reactions due to the reactivity of the thioamide group. They can be used as intermediates in the synthesis of heterocyclic compounds, as demonstrated by the synthesis of chromene and pyridinethione derivatives . The reactivity of the pyrrolidine ring in 1,3-dipolar cycloaddition reactions has been exploited to synthesize optically active trifluoromethyl pyrrolidines , suggesting that the pyrrolidine moiety in the compound of interest could also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbothioamide derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its solubility and membrane permeability . The pyrrolidine ring can contribute to the compound's stability and solubility in organic solvents. The characterization of similar compounds has been performed using techniques such as IR, NMR, and mass spectrometry , which would also be applicable for the analysis of 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Research on compounds structurally related to 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide has focused on synthesis methods. For example, Khlebnikov et al. (2018) employed a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating innovative synthesis strategies (Khlebnikov et al., 2018).
Biological and Chemical Properties
- Cytotoxicity Studies : Wang et al. (2011) explored the cytotoxic effects of gold(III) complexes of derivatives structurally similar to the chemical . Their findings highlighted the significance of substituent groups in determining cytotoxicity (Wang et al., 2011).
- Antimicrobial Evaluation : Salem et al. (2011) synthesized derivatives and evaluated them for antimicrobial and antifungal activities, revealing the potential of these compounds in addressing microbial threats (Salem et al., 2011).
- Anticancer Studies : Research by Radwan et al. (2019) on pyrazole-1-carbothioamide nucleosides, a related compound, showed significant antiproliferative activity against various human cancer cell lines (Radwan et al., 2019).
Material Science and Coordination Chemistry
- Organotin Complexes : Smith and Khoo Lian Ee (1980) discussed the binding properties of pyridine-2-carbothioamide with organotin compounds, indicating its potential role in enzyme deactivation through tin-sulphur bonds (Smith & Khoo Lian Ee, 1980).
- Palladium(II) Complexes : Fukazawa et al. (1994) studied the coordination modes of N,N-dimethylpyrrole-1- and 2-carbothioamides with palladium, contributing to our understanding of metal-ligand interactions (Fukazawa et al., 1994).
Crystallography
- Structural Analysis : The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid, was studied by Ye and Tanski (2020), revealing a complex hydrogen-bonding network. This provides insights into the molecular arrangement of similar chemical structures (Ye & Tanski, 2020).
Electrochemistry
- Electrochemical Properties : Safari et al. (2019) enhanced the electrochemical properties of polymers using a similar compound, demonstrating its potential in electrochemical applications (Safari et al., 2019).
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3S/c12-11(13,14)7-5-8(17-3-1-2-4-17)9(10(15)18)16-6-7/h5-6H,1-4H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAKIQHXQYIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372375 | |
| Record name | 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |
CAS RN |
257287-82-4 | |
| Record name | 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
